3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a quinoline moiety attached to the benzo[b]thiophene core, with two chlorine atoms at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[b]thiophene core, followed by the introduction of the quinoline moiety and the chlorination at specific positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions, depending on the specific requirements.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are often conducted in anhydrous solvents to prevent unwanted side reactions.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound. Substitution reactions can result in a variety of derivatives with different substituents at the reactive sites.
Scientific Research Applications
3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzo[b]thiophene core may also contribute to the compound’s overall biological activity by interacting with different molecular targets. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid: This compound shares the benzo[b]thiophene core but lacks the quinoline moiety, resulting in different chemical and biological properties.
Quinoline derivatives: Compounds with a quinoline moiety but different substituents or core structures, which may exhibit varying biological activities and applications.
Thiophene derivatives: Compounds with a thiophene core but different substituents, which can have diverse applications in material science and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the quinoline and benzo[b]thiophene moieties, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H10Cl2N2OS |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
3,6-dichloro-N-quinolin-3-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-11-5-6-13-15(8-11)24-17(16(13)20)18(23)22-12-7-10-3-1-2-4-14(10)21-9-12/h1-9H,(H,22,23) |
InChI Key |
OTZNITMTSIBDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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